![molecular formula C13H10BrNO B2996539 2-(4-Bromophenyl)-1-pyridin-3-ylethanone CAS No. 106997-54-0](/img/structure/B2996539.png)
2-(4-Bromophenyl)-1-pyridin-3-ylethanone
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Overview
Description
2-(4-Bromophenyl)-1-pyridin-3-ylethanone , also known as (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one , belongs to the class of 1,2,4-triazole Schiff base compounds. It exhibits interesting structural features and potential biological activities .
Molecular Structure Analysis
The solid-state crystal structure of 2-(4-Bromophenyl)-1-pyridin-3-ylethanone has been investigated using single-crystal X-ray diffraction (SCXRD) analysis. The crystal lattice arrangement provides insights into intermolecular interactions, packing, and molecular conformations. Hirshfeld surface analysis further visualizes and quantifies these interactions, revealing the molecule’s shape and properties within its crystalline environment .
Chemical Reactions Analysis
The compound’s chemical reactivity properties can be explored using conceptual density functional theory (CDFT). Global reactivity descriptors and local nucleophilic/electrophilic Parr functions help predict its reactivity. Additionally, aromatic character and π–π stacking ability are evaluated, contributing to our understanding of its chemical behavior .
properties
IUPAC Name |
2-(4-bromophenyl)-1-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQKTRUUDBXXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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